(2E)-3-(furan-3-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)prop-2-enamide
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Overview
Description
(2E)-3-(furan-3-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)prop-2-enamide is an organic compound that features a furan ring and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-3-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Amide Bond Formation: The amide bond can be formed by reacting a carboxylic acid derivative with an amine. In this case, the furan-3-ylmethylamine can be reacted with a suitable carboxylic acid derivative to form the amide bond.
Methoxyethyl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-3-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may require reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-3-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds containing furan rings have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-3-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The furan ring and amide group may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Another furan-containing amide with potential biological activity.
N-(2-methoxyethyl)furan-3-carboxamide: A similar compound with a methoxyethyl group and a furan ring.
Uniqueness
(2E)-3-(furan-3-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)prop-2-enamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-9-6-16(10-14-5-8-20-12-14)15(17)3-2-13-4-7-19-11-13/h2-5,7-8,11-12H,6,9-10H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHGBEBDTOIHGR-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C=CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=COC=C1)C(=O)/C=C/C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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